![molecular formula C6H5ClN4 B1326438 2-Chloro-8-methyl-9H-purine CAS No. 1023813-16-2](/img/structure/B1326438.png)
2-Chloro-8-methyl-9H-purine
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Overview
Description
2-Chloro-8-methyl-9H-purine is an organic compound with the molecular formula C6H5ClN4 . It has a molecular weight of 168.59 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Chloro-8-methyl-9H-purine consists of a pyrimidine ring fused with an imidazole ring . The compound has the SMILES stringCn1cnc2cnc(Cl)nc12
. Physical And Chemical Properties Analysis
2-Chloro-8-methyl-9H-purine is a solid substance . It has a molecular weight of 168.59 .Scientific Research Applications
Antimycobacterial Activity
Researchers have studied the biological activity of 2-Chloro-8-methyl-9H-purine derivatives, focusing on their potential as antimycobacterial agents. These compounds have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. It has been found that small, hydrophobic substituents at the purine 2-position, including the chloro group, enhance antimycobacterial activity. The electronic properties of these substituents seem to have a minor influence on bioactivity, suggesting that structural features play a significant role in determining their effectiveness against tuberculosis. These findings highlight the potential of 2-Chloro-8-methyl-9H-purine derivatives in developing new antimycobacterial drugs with low toxicity to mammalian cells (Braendvang & Gundersen, 2007).
Synthesis and Chemical Reactivity
The chemical synthesis and reactivity of 2-Chloro-8-methyl-9H-purine and its derivatives have been extensively studied. For instance, the Sonogashira cross-coupling reactions have been employed to create 2-alkynylated compounds or 2,8-dialkynylated purines, demonstrating the versatility of 2-Chloro-8-methyl-9H-purine as a substrate in organic synthesis. These methodologies allow for regioselective modification of the purine ring, offering pathways to novel compounds with potential biological activities (Ibrahim, Chevot, & Legraverend, 2011).
Eco-friendly Synthesis Approaches
Efforts have been made to develop eco-friendly synthesis approaches for 2-Chloro-8-methyl-9H-purine derivatives. For example, cellulose sulfuric acid has been utilized as a reusable catalyst under solvent-free conditions to condense 6-chloropyrimidine-4,5-diamine with different aldehydes. This method offers advantages such as high yields, short reaction times, and mild conditions, contributing to the sustainable production of 2-Chloro-8-methyl-9H-purine derivatives (Maddila, Momin, Lavanya, & Rao, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-8-methyl-7H-purine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-9-4-2-8-6(7)11-5(4)10-3/h2H,1H3,(H,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDVTNJGWFCHND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NC=C2N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-methyl-9H-purine |
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